ABC sulfate

HIV reverse transcriptase NRTI classification nucleoside analogue design

Abacavir sulfate (CAS 188062-50-2), also referred to as abacavir hemisulfate or ABC sulfate, is a carbocyclic 2′-deoxyguanosine nucleoside analogue and the sole guanosine-mimetic nucleoside reverse transcriptase inhibitor (NRTI) approved for combination antiretroviral therapy against HIV-1 and HIV-2. It is manufactured as a hemisulfate salt with a molecular weight of 384.41 g/mol (free base 286.34 g/mol), supplied as a white crystalline powder with high aqueous solubility, and is available in both tablet (300 mg base equivalent) and oral solution formulations.

Molecular Formula C15H22N6O
Molecular Weight 302.37 g/mol
Cat. No. B10828221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABC sulfate
Molecular FormulaC15H22N6O
Molecular Weight302.37 g/mol
Structural Identifiers
SMILESC.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO
InChIInChI=1S/C14H18N6O.CH4/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H4/t8-,10+;/m1./s1
InChIKeyGDDLGZGWVMDQEZ-SCYNACPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abacavir Sulfate (ABC Sulfate) Procurement Guide: What Buyers and Researchers Need to Know Before Sourcing This NRTI


Abacavir sulfate (CAS 188062-50-2), also referred to as abacavir hemisulfate or ABC sulfate, is a carbocyclic 2′-deoxyguanosine nucleoside analogue and the sole guanosine-mimetic nucleoside reverse transcriptase inhibitor (NRTI) approved for combination antiretroviral therapy against HIV-1 and HIV-2 [1]. It is manufactured as a hemisulfate salt with a molecular weight of 384.41 g/mol (free base 286.34 g/mol), supplied as a white crystalline powder with high aqueous solubility, and is available in both tablet (300 mg base equivalent) and oral solution formulations [2]. Unlike all other NRTIs—which are thymidine, cytidine, or adenosine analogues—abacavir sulfate occupies a structurally distinct chemical space, a feature that directly informs its differential resistance profile, metabolic handling, and clinical positioning relative to in-class alternatives such as tenofovir disoproxil fumarate (TDF), zidovudine (AZT), and lamivudine (3TC) [1].

Why Abacavir Sulfate Cannot Be Casually Substituted: Structural, Metabolic, and Pharmacogenetic Barriers to Interchangeability Among NRTIs


Within the NRTI class, individual agents differ fundamentally in their nucleoside template, intracellular activation pathway, resistance mutation landscape, metabolic route, and toxicity signature. Abacavir sulfate is the only guanosine analogue among licensed NRTIs, meaning it targets the dGTP binding site on HIV-1 reverse transcriptase (RT), whereas tenofovir targets dATP, zidovudine and stavudine target dTTP, and lamivudine/emtricitabine target dCTP [1]. These differences translate into non-overlapping resistance profiles: the M184V, K65R, L74V, and Y115F substitutions that reduce abacavir susceptibility by 2- to 8-fold exhibit differential cross-resistance patterns versus thymidine analogue mutations (TAMs) that predominantly affect zidovudine and stavudine [2]. Furthermore, abacavir is uniquely metabolized by alcohol dehydrogenase and UDP-glucuronyltransferase—not the cytochrome P450 system—making its drug-drug interaction profile categorically distinct from that of NNRTIs and protease inhibitors, and relevant for polypharmacy scenarios where CYP-mediated interactions would otherwise limit regimen design [3]. The clinical consequence of casual substitution is illustrated by the PREDICT-1 trial: in HLA-B*5701-positive patients, abacavir carries a 47.9% positive predictive value for immunologically confirmed hypersensitivity—a risk absent from tenofovir, lamivudine, or zidovudine—meaning that interchange without pharmacogenetic screening introduces a safety hazard not shared by other NRTIs [4].

Abacavir Sulfate Quantitative Differentiation Evidence: Head-to-Head Data vs. Closest NRTI Comparators for Informed Procurement Decisions


Only Guanosine-Analogue NRTI: Structural Differentiation from Thymidine-, Cytidine-, and Adenosine-Mimetic Competitors

Abacavir sulfate is the sole carbocyclic 2′-deoxyguanosine nucleoside analogue among all FDA-approved NRTIs . All other licensed NRTIs belong to structurally distinct nucleoside families: zidovudine and stavudine are thymidine (dTTP) analogues; lamivudine and emtricitabine are cytidine (dCTP) analogues; tenofovir is an adenosine (dATP) analogue; and didanosine is an inosine analogue . This structural exclusivity means abacavir competes at the dGTP-binding site of HIV-1 reverse transcriptase—a molecular target not engaged by any other single NRTI—with its active metabolite carbovir triphosphate exhibiting a Ki of 0.021 μM against recombinant HIV-1 RT using a calf thymus DNA template primer [1]. The practical consequence is that HIV-1 isolates bearing thymidine analogue mutations (TAMs: M41L, D67N, K70R, L210W, T215Y/F, K219E/R/H/Q/N) show a progressive but distinct reduction in abacavir susceptibility compared with the high-level resistance these TAMs confer to zidovudine and stavudine, providing a structural rationale for abacavir retention in certain treatment-experienced patients with TAM-mediated resistance to thymidine analogues [2].

HIV reverse transcriptase NRTI classification nucleoside analogue design dGTP competition

Non-Inferior Virologic Suppression vs. Tenofovir/Emtricitabine at Week 48: HEAT Randomized Trial Data

In the first completed randomized, double-blind, placebo-matched, multicenter trial directly comparing abacavir sulfate/lamivudine (ABC/3TC 600 mg/300 mg once daily) against tenofovir DF/emtricitabine (TDF/FTC 300 mg/200 mg once daily)—both combined with lopinavir/ritonavir—in 688 antiretroviral-naive HIV-1-infected patients, the primary endpoint demonstrated statistical non-inferiority [1]. At week 48, 68% of patients in the ABC/3TC arm versus 67% in the TDF/FTC arm achieved HIV-1 RNA below 50 copies/mL (intent-to-treat exposed missing = failure analysis), with a 95% confidence interval on the difference of −6.63 to +7.40 percentage points (P = 0.913) [1]. Non-inferiority was sustained through week 96 (60% vs. 58%, 95% CI −5.41 to +9.32, P = 0.603) [1]. Median CD4 recovery was +250 cells/μL for ABC/3TC versus +247 cells/μL for TDF/FTC by week 96 [1]. Protocol-defined virologic failure occurred in 14% of patients in both arms, and premature discontinuation due to adverse events was 6% in both groups [1]. Importantly, efficacy was similar in patients with baseline HIV-1 RNA ≥100,000 copies/mL or CD4 counts below 50 cells/μL [1].

HIV clinical trial virologic suppression non-inferiority ABC/3TC vs TDF/FTC treatment-naive

Potency Against Clinical HIV-1 Isolates: Abacavir IC50 Comparable to Zidovudine, Superior to Didanosine

Against clinical isolates of HIV-1 in peripheral blood mononuclear cells (PBMCs), abacavir demonstrates an IC50 of 0.26 μM, which shows no statistically significant difference from zidovudine (AZT) at an IC50 of 0.23 μM [1][2]. This equivalency against clinically relevant viral strains contrasts with wild-type laboratory strain data, where abacavir shows lower potency (IC50 4.0 μM in MT-4 cells) compared with AZT (IC50 0.040 μM), illustrating that abacavir's potency advantage emerges specifically against clinically circulating virus rather than laboratory-adapted strains [1]. When compared with didanosine (ddI), abacavir exhibits superior potency: IC50 of 0.26 μmol·L⁻¹ versus 0.49 μmol·L⁻¹ for didanosine against clinical HIV-1 isolates . The selectivity index is favorable, with cytotoxic concentrations (CC50) of 160 μM in CEM cells, 140 μM in CD4⁺ CEM cells, and 110 μM in normal bone progenitor cells (BFU-E), yielding therapeutic indices of approximately 423–615 against clinical isolates [1].

antiviral potency IC50 comparison clinical HIV-1 isolates abacavir vs zidovudine abacavir vs didanosine

CYP450-Independent Metabolism: Reduced Drug-Drug Interaction Liability vs. NNRTIs and Protease Inhibitors

Abacavir sulfate is not significantly metabolized by cytochrome P450 (CYP) enzymes, nor does it inhibit or induce CYP3A4, CYP2D6, or CYP2C9 at clinically relevant concentrations [1][2]. Instead, its primary elimination pathways are cytosolic alcohol dehydrogenase (forming the inactive 5′-carboxylic acid metabolite, accounting for ~30% of urinary recovery) and UDP-glucuronyltransferase (forming the inactive 5′-glucuronide metabolite, ~36% of urinary recovery), with less than 1.2% excreted unchanged in urine [1]. This metabolic profile stands in contrast to all non-nucleoside reverse transcriptase inhibitors (NNRTIs: efavirenz, nevirapine, etravirine, rilpivirine) and all protease inhibitors (lopinavir, atazanavir, darunavir, etc.), which are CYP3A4 substrates and/or inducers/inhibitors and carry extensive DDI liability [2]. A mass balance study using ¹⁴C-abacavir confirmed 99% total radioactivity recovery, with 84% in urine and 16% in feces, providing complete metabolic fate accounting [1]. The clinical relevance is that abacavir can be co-administered with rifampicin, azole antifungals, and other CYP-modulating drugs without dose adjustment—a flexibility not available with most other antiretroviral classes [2].

CYP450 drug-drug interaction alcohol dehydrogenase glucuronyl transferase polypharmacy

Pharmacogenetic Screening Impact: HLA-B*5701 Testing Reduces Immunologically Confirmed Hypersensitivity from 2.7% to 0% (PREDICT-1 Trial)

In the PREDICT-1 randomized, double-blind, prospective study of 1,956 HIV-1-infected patients across 19 countries, prospective HLA-B*5701 screening with exclusion of allele-positive patients from abacavir therapy eliminated immunologically confirmed hypersensitivity reaction (HSR) entirely: 0% (0/803) in the prospective-screening arm versus 2.7% (23/842) in the standard-of-care control arm (P < 0.001) [1]. The negative predictive value of HLA-B*5701 screening was 100%, and the positive predictive value was 47.9% [1]. Clinically diagnosed HSR (including immunologically unconfirmed cases) occurred in 3.4% of the prospective-screening group versus 7.8% of the control group (P < 0.001), representing a 56.4% relative risk reduction [1]. The prevalence of the HLA-B*5701 allele was 5.6% (109/1,956 patients) in this predominantly white population (84% white, 72% male), and 94% of patients did not carry the allele and were at low risk [1]. This pharmacogenetic risk stratification is unique to abacavir among NRTIs: no other NRTI (including tenofovir, lamivudine, emtricitabine, or zidovudine) carries an HLA-linked, screening-modifiable HSR liability [2].

pharmacogenetics HLA-B*5701 hypersensitivity reaction PREDICT-1 drug safety

Intracellular Pharmacokinetic Advantage: Carbovir-TP Half-Life ≥20 Hours Enables Once-Daily Dosing Despite Short Plasma t½ of ~1.5 Hours

Abacavir exhibits a short plasma elimination half-life of 1.54 ± 0.63 hours after oral administration [1]. However, its active intracellular anabolite, carbovir triphosphate (CBV-TP), demonstrates an intracellular half-life of 20 hours or longer—approximately 13-fold greater than the parent drug's plasma t½—as measured in HIV-infected patients [2][3]. This pharmacokinetic disconnect is explained by the sequential intracellular phosphorylation pathway: abacavir is first converted to abacavir monophosphate, then to carbovir monophosphate (by a unique cytosolic enzyme), and finally to carbovir diphosphate and carbovir triphosphate, which is trapped intracellularly and serves as the competitive inhibitor of HIV-1 RT [3]. The long intracellular t½ of CBV-TP provides the pharmacological basis for once-daily dosing at 600 mg, which achieves comparable AUC₀₋₂₄ to 300 mg twice-daily dosing, with Cmax approximately 1.6- to 2.3-fold higher with once-daily administration [4]. In contrast, zidovudine requires twice-daily dosing (plasma t½ ~1 hour, intracellular t½ of zidovudine-TP ~3-4 hours), and tenofovir disoproxil fumarate, while also once-daily, achieves this through a different mechanism (plasma t½ ~17 hours of the prodrug) [3].

intracellular pharmacokinetics carbovir triphosphate half-life once-daily dosing adherence

Abacavir Sulfate Evidence-Based Application Scenarios: Where the Compound's Differentiation Data Justify Its Selection


First-Line or Switch Antiretroviral Regimens Where Tenofovir Is Contraindicated (Renal Impairment, Osteoporosis Risk)

Based on the HEAT trial demonstrating non-inferior virologic suppression of ABC/3TC versus TDF/FTC (68% vs. 67% achieving HIV-1 RNA <50 copies/mL at week 48, P = 0.913) [1], abacavir sulfate-based regimens are evidence-supported alternatives when tenofovir disoproxil fumarate is contraindicated. This applies specifically to patients with estimated creatinine clearance <60 mL/min, established osteoporosis, or progressive bone mineral density loss on TDF-containing regimens. Procurement of abacavir sulfate 600 mg/lamivudine 300 mg fixed-dose combination tablets should be prioritized for renal-compromised subpopulations, contingent on documented HLA-B*5701-negative status to mitigate HSR risk [2].

HIV-TB Co-Infection Regimens Requiring Rifampicin Co-Administration Without Dose Adjustment

Abacavir sulfate's CYP450-independent metabolism—via alcohol dehydrogenase and UDP-glucuronyltransferase rather than CYP3A4 [3]—makes it the NRTI backbone of choice when rifampicin-based anti-tuberculosis therapy must be co-administered. Unlike efavirenz (CYP3A4 substrate/inducer requiring dose adjustment with rifampicin) or protease inhibitors (CYP3A4 substrates with substantial rifampicin-mediated reductions in exposure), abacavir requires no dose modification. Procurement of abacavir-containing regimens is therefore indicated for national HIV-TB programs in high-burden settings, where an estimated 10-30% of HIV patients require concurrent TB treatment.

Oncology Research: Evaluation of Nucleoside Reverse Transcriptase Inhibitors as Anticancer Agents in Prostate and Brain Cancer Models

Abacavir sulfate has demonstrated dose-dependent anticancer activity in prostate cancer cell lines, with IC50 values of 15 μM for LNCaP cells and 18 μM for PC-3 cells, significantly reducing cell migration (P < 0.001 at both 15 μM and 150 μM doses) and Matrigel invasion at 150 μM [4]. Additionally, abacavir suppresses medulloblastoma cell viability with IC50 values of 20 μM (DAOY cells) and 22 μM (D283 cells), and shows synergistic cytotoxicity when combined with radiotherapy and decitabine (10 μM combination reducing cell survival by 70% vs. 30% for monotherapy) [5]. At concentrations up to 50 μM, abacavir does not significantly affect the viability of normal human prostate epithelial cells (PrEC), suggesting a therapeutic window for cancer-selective toxicity [5]. These data support procurement of research-grade abacavir sulfate for preclinical oncology studies investigating LINE-1 retrotransposon inhibition, telomerase suppression, and senescence induction in RT-expressing malignancies.

Pediatric Second-Line Antiretroviral Therapy as Recommended by WHO Guidelines

The CHAPAS-4 pediatric trial and WHO guidelines designate abacavir as the preferred NRTI backbone for second-line therapy in children aged ≥3 months, based on its favorable resistance profile (resistance develops more slowly compared to other NRTIs, with M184V conferring only a 2-4 fold reduction in susceptibility) [6] and its availability in scored tablet and oral solution formulations with demonstrated bioequivalence between dispersible and non-dispersible presentations (relative bioavailability within 80-125% range) [7]. Procurement of pediatric abacavir sulfate oral solution (20 mg/mL) and dispersible scored tablets should be prioritized for national pediatric HIV programs as part of WHO-recommended second-line regimens, with HLA-B*5701 screening integrated into procurement protocols.

Quote Request

Request a Quote for ABC sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.